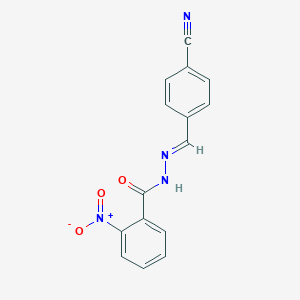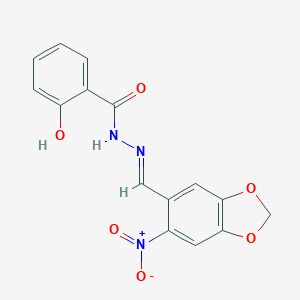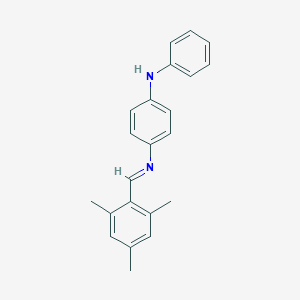![molecular formula C20H16O2 B326392 4-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326392.png)
4-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C14H12O2. It is also known as methyl 4-phenylbenzoate or methyl biphenyl-4-carboxylate. This compound is characterized by a biphenyl structure with a carboxylate ester group and a methyl group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 4-biphenylcarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: 4-Methylbiphenyl-4-carboxylic acid.
Reduction: 4-Methylphenyl biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
4-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Methylbiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 4-biphenylcarboxylate: Another name for the same compound.
4-Phenylbenzoic acid methyl ester: Another name for the same compound.
Uniqueness: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its biphenyl structure provides stability and versatility, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-13-19(14-8-15)22-20(21)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
YPMMEXWAXISSBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-phenylpropanehydrazide](/img/structure/B326312.png)
![N-[(5-bromo-2-thienyl)methylene]-4-methyl-3-nitroaniline](/img/structure/B326313.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylbenzohydrazide](/img/structure/B326314.png)

![2-{[4-(methylsulfanyl)benzylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B326317.png)
![2-Methoxy-4-[2-(3-phenylpropanoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326320.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-](/img/structure/B326321.png)

![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-methyl-N-{4-[(4-methylbenzylidene)amino]phenyl}acetamide](/img/structure/B326330.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
